![molecular formula C19H15ClF2N4O3S B2846186 N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 903270-92-8](/img/structure/B2846186.png)
N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an oxadiazole ring, a benzyl group, and a difluorobenzamide group. These functional groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, benzyl group, and difluorobenzamide group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the oxadiazole ring might participate in electrophilic substitution reactions, while the benzyl group might undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Mechanism of Action
Mode of Action
The presence of a 2-chlorobenzyl group and a 1,3,4-oxadiazole ring in its structure suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Based on its chemical structure, it is predicted to have moderate solubility and could potentially be metabolized by the liver
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses. Based on its structure, it might induce changes in protein function, gene expression, or cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets . Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N4O3S/c20-12-5-2-1-4-11(12)8-23-15(27)10-30-19-26-25-16(29-19)9-24-18(28)17-13(21)6-3-7-14(17)22/h1-7H,8-10H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFCBXANDPKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide |
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